![molecular formula C10H9ClN2 B11903543 6-Chloro-2,4-dimethylquinazoline](/img/structure/B11903543.png)
6-Chloro-2,4-dimethylquinazoline
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Overview
Description
6-Chloro-2,4-dimethylquinazoline is a heterocyclic aromatic organic compound with the molecular formula C10H9ClN2. It belongs to the quinazoline family, which is known for its wide range of biological and pharmacological activities. Quinazolines are nitrogen-containing heterocycles that have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2,4-dimethylquinazoline typically involves the condensation of appropriate aniline derivatives with carboxylic acids or their derivatives. One common method includes the reaction of 2,4-dimethylaniline with phosgene to form the corresponding isocyanate, which then cyclizes to form the quinazoline ring . Another method involves the use of chlorinating agents such as thionyl chloride to introduce the chloro substituent at the 6-position .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can significantly enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2,4-dimethylquinazoline undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents at the chloro position, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: Aminoquinazolines.
Substitution: Various substituted quinazolines depending on the nucleophile used.
Scientific Research Applications
6-Chloro-2,4-dimethylquinazoline exhibits a range of biological activities that make it a valuable compound in drug discovery and development.
Anticancer Activity
Quinazoline derivatives, including this compound, have been studied for their anticancer properties. Research has shown that modifications to the quinazoline scaffold can enhance selectivity for specific kinases involved in cancer progression. For instance:
- In vitro studies indicate that this compound demonstrates potent anti-proliferative effects against various human cancer cell lines, with IC50 values in the low micromolar range .
- Structure-activity relationship (SAR) studies suggest that the presence of halogen substituents at specific positions on the quinazoline ring enhances its efficacy as a kinase inhibitor .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties:
- Certain quinazolines have shown significant antibacterial activity against resistant strains of bacteria. For example, derivatives have been reported to reduce parasitemia in murine models of visceral leishmaniasis.
- The mechanism of action often involves the inhibition of serine/threonine kinases that are crucial for bacterial survival and proliferation.
Synthesis Methodologies
The synthesis of this compound typically involves several chemical reactions:
- Starting Materials : The synthesis often begins with readily available anilines or substituted anilines.
- Chlorination : Chlorination reactions using agents like sodium hypochlorite can introduce chlorine at the desired position on the quinazoline ring.
- Cyclization : Subsequent cyclization steps lead to the formation of the quinazoline structure.
Case Study 1: Anticancer Efficacy
In a study evaluating the cytotoxic effects of various quinazoline derivatives, this compound was tested against a panel of human cancer cell lines. The results indicated significant anti-proliferative effects with potential applications in cancer therapeutics .
Case Study 2: Antileishmanial Activity
Research highlighted the antileishmanial properties of quinazoline derivatives, including this compound. Treatment with related derivatives showed a reduction in liver parasitemia by up to 24% in infected mice models when administered intraperitoneally.
Mechanism of Action
The mechanism of action of 6-Chloro-2,4-dimethylquinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways may vary depending on the specific derivative and its application .
Comparison with Similar Compounds
2-Phenylquinazoline: Known for its anticancer properties.
4-Methyl-2-phenylquinazoline: Exhibits significant antibacterial activity.
2-Phenyl-4-styrylquinazoline: Used in the synthesis of various pharmaceuticals.
Uniqueness: 6-Chloro-2,4-dimethylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
6-Chloro-2,4-dimethylquinazoline is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its antileishmanial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.
Chemical Structure and Properties
This compound belongs to the quinazoline family, which is characterized by a bicyclic structure containing a benzene ring fused to a pyrimidine ring. The presence of the chlorine atom at the 6-position and methyl groups at the 2 and 4 positions significantly influences its biological activity.
Antileishmanial Activity
Recent studies have demonstrated that quinazoline derivatives exhibit promising antileishmanial activity. For instance, compounds similar to this compound have been tested against Leishmania donovani and L. amazonensis.
- Case Study : A series of N2,N4-disubstituted quinazolines showed EC50 values in the low micromolar range against L. donovani. Specifically, compounds with structural similarities to this compound demonstrated significant efficacy in reducing liver parasitemia in murine models when administered intraperitoneally at doses of 15 mg/kg/day for five consecutive days .
Compound | EC50 (µM) | Reduction in Liver Parasitemia (%) |
---|---|---|
This compound | TBD | TBD |
N2-benzylquinazoline-2,4-diamine | 0.15 | 37% |
N4-benzylquinazoline-2,4-diamine | TBD | TBD |
Anticancer Activity
Quinazolines are known for their anticancer properties, particularly as inhibitors of tyrosine kinases involved in various cancers.
- Research Findings : In vitro studies revealed that derivatives of quinazolines, including those related to this compound, exhibited cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). For example, one study reported an IC50 value of approximately 11.94 µM for a structurally similar compound against MCF-7 cells .
Anti-inflammatory Activity
The anti-inflammatory potential of quinazolines has also been explored. Compounds with halogen substitutions at specific positions have shown enhanced inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2).
- Mechanism : Molecular docking studies suggest that the presence of a chlorine atom at the C-6 position enhances the inhibitory effect against COX-2. This is crucial for developing anti-inflammatory drugs .
Structure-Activity Relationship (SAR)
The biological activities of quinazolines can be attributed to their structural features. The SAR analysis indicates that:
- Halogen Substitution : The presence of halogens (like chlorine) at specific positions increases biological efficacy.
- Alkyl Groups : Methyl groups at the 2 and 4 positions enhance solubility and bioavailability.
- Aromatic Systems : The incorporation of π-electron delocalizing groups can improve free radical scavenging capabilities.
Properties
Molecular Formula |
C10H9ClN2 |
---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
6-chloro-2,4-dimethylquinazoline |
InChI |
InChI=1S/C10H9ClN2/c1-6-9-5-8(11)3-4-10(9)13-7(2)12-6/h3-5H,1-2H3 |
InChI Key |
IKUPGBXUNPMKFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)C)Cl |
Origin of Product |
United States |
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